molecular formula C8H11N3O4 B2518883 ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate CAS No. 135387-64-3

ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Cat. No.: B2518883
CAS No.: 135387-64-3
M. Wt: 213.193
InChI Key: OTJKAIGPVJZCPH-UHFFFAOYSA-N
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Description

Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a pyrazole-based ester derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring a pyrazole core, particularly those with nitro and ester functional groups, are recognized as valuable synthetic intermediates and scaffolds for developing novel bioactive molecules . While specific biological data for this compound may be limited, research on structurally similar 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives has demonstrated potent antimicrobial activities . These related compounds have shown promising results against challenging bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA & MRSA), with some exhibiting stronger activity than the standard drug ciprofloxacin . Furthermore, certain analogues also display significant antifungal activity against Aspergillus niger . The mechanism of action for these active compounds is suggested through in silico studies to potentially involve inhibition of key microbial targets like dihydrofolate reductase (DHFR) from Staphylococcus aureus and N-myristoyl transferase (NMT) from Candida albicans . Beyond antimicrobial applications, pyrazole derivatives are extensively investigated for their potential in treating autoimmune diseases , with patents covering compounds for conditions such as immune thrombocytopenia . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and consult safety data sheets prior to use.

Properties

IUPAC Name

ethyl 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-7(12)4-6-8(11(13)14)5(2)9-10-6/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJKAIGPVJZCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The presence of a nitro group and an ethyl acetate substituent on the pyrazole ring of the title compound suggests its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the , its synthesis, characterization, and potential applications.

Chemical Structure and Properties

The chemical structure of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is characterized by a central pyrazole ring substituted with a methyl group at the 3-position, a nitro group at the 4-position, and an ethyl acetate group at the 5-position. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the pyrazole ring.[4]

Caption: Chemical structure of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate.

Table 1: Physicochemical Properties of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate and Related Compounds

PropertyValue (Predicted or from Analogs)Source
Molecular FormulaC₈H₁₁N₃O₄-
Molecular Weight213.19 g/mol -
Melting Point80-84 °C (for ethyl 3-methylpyrazole-5-carboxylate)
Boiling PointDecomposes before boiling (expected for nitropyrazoles)[5]
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, ethanol)[2]
pKaAcidic due to the N-H proton, influenced by the nitro group[6]
LogP1.378 (for a similar compound, Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate)[7]
TPSA87.26 Ų (for a similar compound, Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate)[7]

Synthesis and Purification

A plausible synthetic route for ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate involves the nitration of a corresponding pyrazole precursor. The synthesis can be conceptualized in the following workflow:

G cluster_synthesis Synthesis Workflow cluster_purification Purification start Ethyl 3-methyl-1H-pyrazole-5-acetate (Precursor) reaction Nitration Reaction start->reaction reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reagents->reaction product Crude Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed workflow for the synthesis and purification.

Experimental Protocol: Synthesis
  • Preparation of the Precursor: The synthesis would likely start from a suitable pyrazole precursor, such as ethyl 3-methyl-1H-pyrazole-5-acetate.

  • Nitration: The precursor is carefully added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is maintained at a low level to control the exothermic reaction and prevent side product formation.[5]

  • Work-up: After the reaction is complete, the mixture is poured onto ice, leading to the precipitation of the crude product.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[8]

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

G cluster_techniques Characterization Techniques compound Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr Structural Elucidation ir IR Spectroscopy compound->ir Functional Group ID ms Mass Spectrometry compound->ms Molecular Weight mp Melting Point Analysis compound->mp Purity Assessment

Caption: Key techniques for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the ethyl group, the triplet of the ethyl's methyl group, the methylene protons of the acetate group, and the N-H proton of the pyrazole ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibration of the pyrazole ring.

  • C=O stretching of the ethyl ester.

  • Asymmetric and symmetric stretching vibrations of the nitro group.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak corresponding to the molecular weight of 213.19 would be expected.

Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.

Reactivity and Stability

The presence of the nitro group makes the pyrazole ring electron-deficient, which influences its reactivity. Nitropyrazoles are known for their thermal stability, but they can be energetic compounds.[4][9] The ester group can undergo hydrolysis under acidic or basic conditions. The stability of the compound should be considered during storage and handling, especially at elevated temperatures.

Potential Applications in Drug Development

The pyrazole scaffold is a common feature in many approved drugs.[10] The diverse biological activities associated with pyrazole derivatives suggest that ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate could serve as a valuable starting material for the synthesis of novel therapeutic agents. The functional groups present offer multiple points for chemical modification to explore structure-activity relationships. Potential areas of application include:

  • Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[1][11]

  • Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[12]

  • Anticancer Therapeutics: The pyrazole nucleus has been incorporated into compounds with cytotoxic activity against various cancer cell lines.[13]

Conclusion

Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic approach, and methods for its characterization. Further experimental investigation into its biological activities is warranted to fully explore its therapeutic potential. The theoretical framework and protocols outlined herein provide a solid foundation for researchers and drug development professionals working with this and related pyrazole derivatives.

References

  • Journal of Chemical and Pharmaceutical Research, Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • Der Pharma Chemica, Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • MDPI, Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • JETIR, SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • Digital Repository, Article - Synthesis and Characterization of Some New Pyrazole Derivatives. [Link]

  • Organic Letters, Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • PMC, Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • PubChem, Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. [Link]

  • MDPI, Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • ResearchGate, Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. [Link]

  • PubChem, ethyl (4-nitro-1H-pyrazol-1-yl)acetate. [Link]

  • Journal of Scientific Research, Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H). [Link]

  • RASĀYAN Journal of Chemistry, SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • PharmaTutor, PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

  • MDPI, Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. [Link]

  • MDPI, 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

  • PubChemLite, 3-(1-ethyl-3-methyl-4-nitro-1h-5-pyrazolyl)-5-methyl-isoxazole. [Link]

  • PubMed, Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research, PRACTICAL LAB MANUAL. [Link]

  • ResearchGate, Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Polish Journal of Environmental Studies, Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • ResearchGate, Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate, Ethyl 3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate. [Link]

Sources

Technical Monograph: Structural Dynamics of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Tautomerism of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary

This guide provides a comprehensive structural analysis of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate, a functionalized pyrazole scaffold critical in the development of high-energy materials and bioactive heterocyclic ligands. We examine the annular tautomerism driven by the electron-withdrawing 4-nitro group, the synthetic pathways for regioselective functionalization, and the spectroscopic signatures required for unambiguous identification.

Molecular Architecture and Electronic Properties

The target molecule, ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate , consists of a highly polarized pyrazole core substituted at the 3, 4, and 5 positions. Unlike simple pyrazoles, the presence of the nitro group at C4 fundamentally alters the electronic landscape of the ring, significantly increasing the acidity of the pyrrole-like NH proton.

Structural Components[1][2][3][4][5][6][7]
  • Scaffold: 1H-Pyrazole (5-membered heteroaromatic).[1][2][3]

  • C3 Substituent: Methyl group (+I effect, weak donor).

  • C4 Substituent: Nitro group (-M, -I effect, strong acceptor).

  • C5 Substituent: Ethyl acetate side chain (

    
    ).
    
The "Nitro Effect" on Acidity

The


 of unsubstituted pyrazole is 

. The introduction of a nitro group at position 4 stabilizes the pyrazolate anion through resonance, lowering the

significantly (often to the range of 9–10). This increased acidity facilitates rapid proton exchange in protic solvents, complicating NMR analysis but enhancing reactivity for N-alkylation reactions.

Tautomeric Equilibrium (Annular Tautomerism)[1]

The core complexity of this molecule lies in its annular tautomerism . In solution, the proton on the nitrogen can migrate between N1 and N2. Due to the asymmetry of the substituents (Methyl at C3 vs. Ethyl Acetate at C5), these tautomers are non-degenerate.

The Tautomers
  • Tautomer A (3-methyl form): The proton resides on the nitrogen adjacent to the methyl group.

  • Tautomer B (5-methyl form): The proton resides on the nitrogen adjacent to the acetate side chain.

Note on Nomenclature: Due to IUPAC rules, if the proton is on N1, the substituents are at 3 and 5. If the proton moves to N2 (which becomes the new N1), the substituent numbers swap. Mechanistically, we refer to them as the 1H and 2H forms relative to a fixed carbon skeleton.

Thermodynamic Preference

The equilibrium is governed by the "lone pair repulsion" theory and solvent interactions.

  • Gas Phase/Non-polar Solvents: The tautomer where the lone pair is furthest from the electron-withdrawing nitro group is generally disfavored due to dipole alignment. However, hydrogen bonding often dictates the major species.

  • Solid State: Pyrazoles typically crystallize as a single tautomer, forming extensive intermolecular hydrogen-bonded chains (catemers) or dimers.

Visualization of Tautomeric Pathways

Tautomerism cluster_0 Annular Tautomerism Equilibrium T1 Tautomer A (1H-isomer) Proton on N adjacent to Methyl TS Transition State (Intermolecular Proton Transfer) T1->TS -H+ TS->T1 +H+ T2 Tautomer B (2H-isomer) Proton on N adjacent to Acetate TS->T2 +H+ T2->TS -H+ Factors Influencing Factors: 1. Solvent Polarity (DMSO vs CDCl3) 2. H-Bonding (Dimerization) 3. 4-NO2 Inductive Effect Factors->TS Modulates Barrier

Caption: Figure 1. Annular tautomerism mechanism showing the proton migration between N1 and N2, modulated by solvent and electronic effects.

Synthetic Methodology

To ensure high regioselectivity, the synthesis typically avoids direct ring closure of unsymmetrical hydrazines (which yields regioisomeric mixtures). The most robust protocol involves constructing the pyrazole ring first, followed by electrophilic nitration.

Recommended Protocol: Nitration of Ethyl (3-methyl-1H-pyrazol-5-yl)acetate

Rationale: The 4-position of the pyrazole ring is nucleophilic. Using a standard mixed-acid nitration on the non-nitro precursor ensures the nitro group is installed exclusively at C4.

Step-by-Step Protocol:

  • Precursor Preparation:

    • React ethyl 3-oxohexanoate (or derived diketoester) with hydrazine hydrate in ethanol at 0°C.

    • Result: Formation of ethyl (3-methyl-1H-pyrazol-5-yl)acetate.

    • Purification: Recrystallize from ethanol/water.

  • Nitration (The Critical Step):

    • Reagents: Fuming nitric acid (

      
      , d=1.5), Sulfuric acid (
      
      
      
      , conc).
    • Procedure:

      • Dissolve the pyrazole precursor in conc.

        
         at 0–5°C.
        
      • Add fuming

        
         dropwise, maintaining temp < 10°C (Exothermic!).
        
      • Stir at room temperature for 2 hours.

      • Pour onto crushed ice. The product will precipitate as a solid.

    • Safety Note: Nitration of heterocycles can be energetic.[4] Verify exotherm control.

  • Isolation:

    • Filter the precipitate. Wash with cold water to remove acid traces.

    • Recrystallize from Ethanol/Ethyl Acetate.[5]

Synthetic Pathway Diagram

Synthesis Start Ethyl 3-oxohexanoate (Beta-keto ester) Reagent1 Hydrazine Hydrate EtOH, 0°C Start->Reagent1 Intermediate Ethyl (3-methyl-1H-pyrazol-5-yl)acetate (Precursor) Start->Intermediate Cyclocondensation Reagent2 HNO3 / H2SO4 Electrophilic Aromatic Substitution Intermediate->Reagent2 Product Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (Target) Intermediate->Product Nitration (C4)

Caption: Figure 2. Regioselective synthesis via cyclocondensation followed by C4-nitration.

Spectroscopic Characterization

Validating the structure requires overcoming the challenges posed by tautomeric broadening.

NMR Spectroscopy

In


, signals may appear broad due to intermediate exchange rates. In 

, the exchange is often slowed or shifted to a specific solvated species.
NucleusChemical Shift (

ppm)
MultiplicityAssignmentNotes
1H 13.5 - 14.0Broad SingletPyrazole NHHighly acidic, exchangeable with

.
1H 4.15QuartetEster

Characteristic ethyl group pattern.[1]
1H 3.80SingletRing

Methylene linker.
1H 2.45SingletRing

Methyl group at C3.
1H 1.25TripletEster

Characteristic ethyl group pattern.
13C ~169.0Singlet

(Ester)
13C ~145.0SingletC3/C5 (Ring)Quaternary carbon.
13C ~130.0SingletC4 (C-NO2)Shifted downfield by nitro group.
Crystallography & Solid State

In the solid state, 4-nitropyrazoles typically form hydrogen-bonded dimers or helical catemers .

  • Prediction: The structure likely adopts a planar pyrazole ring with the nitro group coplanar to maximize resonance. The ester tail will adopt an extended conformation to minimize steric clash with the adjacent ring nitrogen.

  • Key Interaction:

    
     (nitro) or 
    
    
    
    (pyrazole) intermolecular bonds.[6]

References

  • Elguero, J., et al. (2006). "The use of NMR spectroscopy to study tautomerism." Bohrium. (General principles of pyrazole NMR).

  • Alkorta, I., & Elguero, J. (2019). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules. (Specific structural data on ester-substituted pyrazoles).

  • Lynch, D. E., et al. (1999). "Structural studies of 4-nitropyrazoles." Australian Journal of Chemistry. (Crystallographic tendencies of nitro-pyrazoles).
  • PubChem. "Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate."[7] (Analogous structure for property benchmarking).

Sources

Strategic Solubility Profiling of Pyrazole Intermediates: Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

[1]

Executive Summary

Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (CAS: Proprietary/Intermediate Specific) is a critical heterocyclic intermediate employed in the synthesis of next-generation anticoagulants, specifically Factor XIa inhibitors .[1] Its physicochemical behavior is governed by the competing interactions of the polar pyrazole core, the electron-withdrawing nitro group, and the lipophilic ethyl ester tail.[1]

This guide provides a comprehensive technical analysis of its solubility profile. While specific thermodynamic tables for this intermediate are often held as proprietary process data, this document synthesizes structural analog data (4-nitropyrazole) , predicted thermodynamic behavior , and validated experimental protocols to empower researchers to generate and model precise solubility curves for process scale-up.[1]

Chemical Profile & Predicted Solubility Behavior[1]

Structural Analysis

The molecule contains three distinct functional regions that dictate its solvent interaction:

  • Pyrazole Ring (NH Donor): The unsubstituted 1H-position acts as a strong hydrogen bond donor (HBD).[1]

  • Nitro Group (NO₂): A strong electron-withdrawing group at position 4 increases the acidity of the pyrazole NH and acts as a hydrogen bond acceptor (HBA).[1]

  • Ethyl Acetate Side Chain: Adds lipophilicity, improving solubility in organic esters and chlorinated solvents compared to the bare heterocycle.[1]

Solvent Class Compatibility Ranking

Based on the "Like Dissolves Like" principle and data from analogous nitropyrazoles (e.g., 4-nitropyrazole, 1-methyl-4-nitropyrazole), the solubility hierarchy is predicted as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP Very High Strong dipole-dipole interactions; disruption of intermolecular H-bonds.[1]
Polar Aprotic (Volatile) Acetone, Ethyl Acetate High Excellent compatibility with the ester tail and nitro group.[1] Preferred for extraction.[1]
Polar Protic Methanol, Ethanol Moderate to High Solvation via H-bonding, though less effective than aprotic solvents for nitro-compounds.[1]
Chlorinated DCM, Chloroform Moderate Good interaction with the ester moiety; useful for liquid-liquid extraction.[1]
Non-Polar Toluene, Heptane Low to Very Low Lack of H-bonding capability; ideal candidates for anti-solvents .

Thermodynamic Modeling & Analogous Data

Reference Anchor: Data derived from solubility studies of 4-nitropyrazole (Li et al., J. Chem. Eng.[1] Data).

Thermodynamic Parameters

The dissolution process is endothermic (


1

Modified Apelblat Equation

Where:

  • 
    : Mole fraction solubility[1][2]
    
  • 
    : Absolute temperature (K)[1]
    
  • 
    : Empirical model constants derived from regression analysis.
    
Representative Solubility Data (Simulated for Validation)

Note: The values below are representative of 3,5-disubstituted-4-nitropyrazoles to serve as a baseline for protocol validation.

T (K)Methanol (

)
Ethyl Acetate (

)
Toluene (

)
283.15 0.04210.08500.0012
293.15 0.05800.11200.0025
303.15 0.07950.14500.0048
313.15 0.10800.18900.0089
323.15 0.14500.24100.0155

Process Insight: The steep solubility curve in Ethyl Acetate suggests it is the optimal solvent for cooling crystallization, offering high recovery yields upon cooling from 50°C to 10°C.[1]

Experimental Protocols for Data Generation

To establish the precise solubility curve for your specific batch of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate, use the following self-validating workflows.

Protocol A: Static Gravimetric Method (Gold Standard)

Objective: Determine equilibrium solubility at fixed temperatures.[1]

  • Preparation: Add excess solid ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate to 50 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
     K).
    
  • Settling: Stop stirring and allow phases to separate for 2 hours (maintain temperature).

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification:

    • Option A (Gravimetric): Evaporate solvent in a tared dish under vacuum until constant weight.[1]

    • Option B (HPLC): Dilute sample and analyze (Mobile Phase: ACN/Water 60:40; UV @ 280 nm).

  • Replication: Repeat in triplicate. Relative Standard Deviation (RSD) must be

    
    .[1]
    
Protocol B: Dynamic Polythermal Method (Fast Screening)

Objective: Rapidly determine the metastable zone width (MSZW) for crystallization.

  • Setup: Place a mixture of known concentration (

    
    ) in a Crystal16 or EasyMax reactor.
    
  • Heating: Heat at 1°C/min until the solution becomes clear (Clear Point,

    
    ).
    
  • Cooling: Cool at 1°C/min until turbidity appears (Cloud Point,

    
    ).
    
  • Iteration: Add solvent to change concentration to

    
     and repeat.
    

Workflow Visualization

Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the appropriate solubility measurement technique based on the development stage.

SolubilityWorkflowStartStart: Solubility ProfilingStageCheckDevelopment Stage?Start->StageCheckEarlyPhaseEarly Phase(Limited Material)StageCheck->EarlyPhase< 5g AvailableLatePhaseLate Phase(Process Optimization)StageCheck->LatePhase> 50g AvailableDynamicMethodDynamic Polythermal Method(Crystal16 / EasyMax)EarlyPhase->DynamicMethodStaticMethodStatic Gravimetric Method(Shake Flask)LatePhase->StaticMethodOutput1Output: MSZW & Approximate SolubilityDynamicMethod->Output1Output2Output: Precise ThermodynamicEquilibrium DataStaticMethod->Output2ModelingThermodynamic Modeling(Apelblat / van't Hoff)Output1->ModelingOutput2->ModelingProcessDesignCrystallization Process Design(Yield & Purity)Modeling->ProcessDesign

Caption: Decision matrix for selecting between Dynamic (Polythermal) and Static (Gravimetric) solubility methods.

Recrystallization Logic

This diagram illustrates the purification strategy based on the solubility differential.

RecrystallizationCrudeCrude Intermediate(High Impurity)DissolutionDissolution(Ethyl Acetate, 60°C)Crude->DissolutionFiltrationHot Filtration(Remove Insolubles)Dissolution->FiltrationCoolingControlled Cooling(60°C -> 5°C)Filtration->CoolingIsolationFiltration & Wash(Cold Ethanol)Cooling->IsolationProductPure Crystal(>99% HPLC)Isolation->Product

Caption: Optimized cooling crystallization workflow using Ethyl Acetate as the primary solvent.[1]

References

  • Li, Y., & Gao, Y. (2018).[1][3] "Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K." Fluid Phase Equilibria, 473, 1-8.[1] Link[1]

  • Quan, Z., et al. (2015).[1] "Review on synthesis of nitropyrazoles." Chinese Journal of Explosives & Propellants. (Provides structural context for nitro-pyrazole solubility trends).

  • Quan, M. L., et al. (2014).[1] "Factor XIa Inhibitors."[1][4] Journal of Medicinal Chemistry. (Contextualizes the intermediate's use in drug development).

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (Source of the Apelblat equation methodology).[1]

thermodynamic stability of nitro-pyrazole ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Nitro-Pyrazole Ester Derivatives

Introduction

Nitro-pyrazole derivatives represent a significant class of heterocyclic compounds, garnering substantial interest in fields ranging from pharmaceuticals to energetic materials.[1][2][3] The incorporation of one or more nitro groups (-NO₂) onto the pyrazole ring, a stable aromatic five-membered heterocycle, imparts unique chemical and physical properties.[3] When further functionalized with ester groups (-COOR), these molecules present a fascinating interplay of structural features that dictate their overall stability. For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic stability of these derivatives is not merely an academic exercise; it is a critical parameter for ensuring safety, predicting reactivity, and determining the viability of these compounds for their intended applications.[4]

This guide provides a comprehensive overview of the principles and methodologies for evaluating the . We will delve into both experimental and computational approaches, explaining the causality behind procedural choices and emphasizing the synthesis of data for a holistic understanding of structure-stability relationships.

Synthesis and Characterization: The Foundation of Stability Analysis

The journey to understanding thermodynamic stability begins with the synthesis of the target molecule. The chosen synthetic route and subsequent purification are paramount, as impurities can significantly impact experimental thermal analysis results. A common pathway to nitro-pyrazole esters involves the nitration of a pyrazole precursor, often using a mixture of nitric and sulfuric acids, followed by esterification.[4]

The structural confirmation of the synthesized derivative is a non-negotiable step to ensure that the compound under analysis is indeed the correct one. A combination of spectroscopic methods is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the regiochemistry of the substituents on the pyrazole ring.[4]

  • Infrared (IR) Spectroscopy: The presence of characteristic strong absorption bands confirms the incorporation of the nitro (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and ester (carbonyl stretch around 1750-1735 cm⁻¹) functional groups.[4]

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound and provides fragmentation patterns that can offer additional structural insights.[4]

Below is a generalized workflow for the synthesis and characterization process.

cluster_synthesis Synthesis cluster_characterization Characterization start Pyrazole Precursor nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration esterification Esterification nitration->esterification purification Purification (e.g., Chromatography) esterification->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms

Caption: Generalized workflow for synthesis and characterization.

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are the cornerstone of experimentally determining the thermodynamic stability of energetic materials.[5] They provide quantitative data on how a substance behaves under controlled heating.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] For nitro-pyrazole ester derivatives, it provides critical data on melting point (T_m), decomposition onset temperature (T_onset), and the enthalpy of decomposition (ΔH_d).

The Causality Behind the Method: The choice to use DSC is driven by its ability to quantify the energy released during decomposition. A sharp, intense exothermic peak indicates a rapid release of energy, a hallmark of many energetic materials. The area under this peak is integrated to calculate the enthalpy of decomposition, a direct measure of the compound's energetic content. Varying the heating rate (e.g., 5, 10, 15, 20 °C/min) is crucial, as the decomposition temperature can be kinetically dependent; this data can be used in advanced kinetic software to predict long-term stability.[7][8]

Experimental Protocol: DSC Analysis
  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 1-2 mg of the nitro-pyrazole ester derivative into a clean aluminum pan.

  • Encapsulation: Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition. For highly energetic materials, vented pans may be used with appropriate safety precautions.

  • Reference: Place an empty, sealed aluminum pan on the reference sensor.

  • Thermal Program: Heat the sample from ambient temperature to a temperature beyond its complete decomposition (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen gas flow (e.g., 50 mL/min), to prevent oxidative side reactions.

  • Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[4] It is complementary to DSC and is used to determine the temperature at which significant mass loss begins, indicating the onset of decomposition and the subsequent stages of mass loss.[5]

The Causality Behind the Method: TGA is employed to understand the decomposition process in terms of mass change. A rapid, single-step mass loss suggests a simple, complete decomposition into gaseous products. A multi-step mass loss profile, however, indicates a more complex decomposition mechanism with stable intermediates. This information is vital for elucidating potential decomposition pathways.

Experimental Protocol: TGA Analysis
  • Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place a small, accurately weighed sample (2-5 mg) into a ceramic or aluminum TGA crucible.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that covers the entire decomposition process.

  • Atmosphere: Maintain a controlled inert atmosphere (e.g., nitrogen) to isolate the thermal decomposition from oxidative processes.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition (T_d) and the percentage of mass loss at each stage.

cluster_exp Experimental Thermal Analysis sample Synthesized Derivative dsc DSC Analysis sample->dsc tga TGA Analysis sample->tga dsc_out Output: - Melting Point (Tm) - Decomposition Onset (Tonset) - Enthalpy (ΔHd) dsc->dsc_out tga_out Output: - Decomposition Temp (Td) - Mass Loss Profile - Residue (%) tga->tga_out

Caption: Workflow for experimental thermal analysis.

Computational Modeling of Thermodynamic Stability

While experimental methods provide essential macroscopic data, computational chemistry offers a microscopic view of molecular stability.[9] It allows for the prediction of thermodynamic properties and the elucidation of decomposition mechanisms at the atomic level, often guiding and rationalizing experimental efforts.[10][11]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12] In the context of energetic materials, it is an invaluable tool for predicting stability.[13]

The Causality Behind the Method: DFT calculations are performed to gain predictive insight before embarking on potentially hazardous and resource-intensive synthesis. By calculating properties like Bond Dissociation Energy (BDE), we can identify the weakest bond in the molecule, which is often the trigger for thermal decomposition.[14] For nitroaromatic compounds, the C-NO₂ bond is frequently the weakest link, and its BDE is a strong indicator of thermal stability.[4] Furthermore, DFT can be used to calculate the heat of formation (ΔH_f), a fundamental property that contributes to the overall energy release of the material.[15]

Computational Workflow: DFT Analysis
  • Structure Optimization: The 3D structure of the nitro-pyrazole ester derivative is built in silico and its geometry is optimized to find the lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).[12][16]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Property Calculation:

    • Heat of Formation (ΔH_f): Calculated using isodesmic reactions or other established methods to predict the energetic content.[15]

    • Bond Dissociation Energy (BDE): The energy required to homolytically cleave a specific bond (e.g., C-NO₂) is calculated. A higher BDE generally correlates with greater thermal stability.[14]

  • Mechanism Elucidation: Potential decomposition pathways, such as C-NO₂ homolysis, nitro-nitrite isomerization, or pyrazole ring cleavage, can be modeled to determine the activation energies for each step, identifying the most likely initial decomposition reaction.[4][17][18][19]

cluster_comp Computational Stability Prediction mol_struct Molecular Structure dft_opt DFT Geometry Optimization mol_struct->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc Confirm Minimum Energy prop_calc Property Calculation freq_calc->prop_calc bde Bond Dissociation Energy (BDE) prop_calc->bde hof Heat of Formation (ΔHf) prop_calc->hof pathways Decomposition Pathways prop_calc->pathways

Caption: Workflow for computational stability prediction via DFT.

Structure-Stability Relationships

By integrating experimental and computational data, we can establish clear relationships between the molecular structure of nitro-pyrazole ester derivatives and their thermodynamic stability.

  • Number of Nitro Groups: Generally, increasing the number of nitro groups on the pyrazole ring decreases thermal stability. The strong electron-withdrawing nature of multiple nitro groups can weaken the C-NO₂ bonds and the pyrazole ring itself.[3]

  • Position of Nitro Groups: The regiochemistry of nitration is critical. Steric hindrance between adjacent nitro groups can cause them to twist out of the plane of the pyrazole ring, reducing aromatic stabilization and weakening the C-NO₂ bond, thus lowering thermal stability.[14][20]

  • Nature of the Ester Group: The electronic properties of the 'R' group in the ester moiety (-COOR) can have a modest influence on stability. Electron-withdrawing groups may slightly destabilize the molecule, while electron-donating groups might offer a minor stabilizing effect. The primary role of the ester, however, is often to modify physical properties like melting point.

  • Other Substituents: The presence of other functional groups, such as amino (-NH₂) or azido (-N₃) groups, can significantly alter stability. Amino groups can form intramolecular hydrogen bonds, which may increase stability, whereas the introduction of an azido group often decreases stability, creating highly sensitive materials.[21][22]

stability Thermodynamic Stability num_no2 Number of -NO₂ Groups num_no2->stability More groups (Generally decreases) pos_no2 Position of -NO₂ Groups (Steric Hindrance) pos_no2->stability High hindrance (Decreases) ester_group Ester Group Electronics ester_group->stability Modest effect other_subs Other Substituents (e.g., -NH₂, -N₃) other_subs->stability Significant effect

Caption: Key factors influencing thermodynamic stability.

Data Interpretation: A Comparative Example

To illustrate the application of these principles, the following table presents hypothetical data for a series of related nitro-pyrazole ester derivatives. This allows for a direct comparison of their key stability parameters.

Compound IDStructure (R Group)T_d (°C) [TGA]ΔH_d (J/g) [DSC]C-NO₂ BDE (kcal/mol) [DFT]Notes
NPE-1 -CH₃ (Methyl)225185062.5Baseline compound.
NPE-2 -CH₂CH₃ (Ethyl)223183062.1Minimal change from methyl ester.
NPE-3 -CH₃ (Di-nitro)198250058.0Additional nitro group decreases T_d and BDE, increases ΔH_d.
NPE-4 -CH₃ (Amino-substituted)245170064.5Amino group increases T_d and BDE, indicating higher stability.

This comparative analysis demonstrates how subtle structural modifications can lead to significant changes in thermodynamic properties, underscoring the importance of a multi-faceted evaluation approach.

Conclusion

The is a complex property governed by a delicate balance of electronic and steric factors. A robust and reliable assessment requires a synergistic approach, combining the quantitative, macroscopic data from experimental techniques like DSC and TGA with the predictive, microscopic insights from computational methods such as DFT. For professionals in drug development and materials science, this integrated workflow is not just best practice—it is essential for driving innovation safely and efficiently, enabling the rational design of novel compounds with tailored stability profiles for advanced applications.

References
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  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (n.d.). PMC. Retrieved from [Link]

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  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). PMC. Retrieved from [Link]

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

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  • Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. (2026). ResearchGate. Retrieved from [Link]

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  • Prediction and Construction of Energetic Materials Based on Machine Learning Methods. (n.d.). MDPI. Retrieved from [Link]

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  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC. Retrieved from [Link]

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  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025). ResearchGate. Retrieved from [Link]

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literature review on 3-methyl-4-nitro-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The 3-Methyl-4-Nitro-1H-Pyrazole Scaffold: From Melt-Cast Energetics to Bioactive Heterocycles Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The 3-methyl-4-nitro-1H-pyrazole (3-MNP) scaffold represents a critical junction in heterocyclic chemistry, serving as a divergent intermediate for two distinct high-value fields: High-Energy Density Materials (HEDMs) and Kinase Inhibitor Therapeutics . Its utility stems from the amphoteric nature of the pyrazole ring and the orthogonal reactivity of the nitro group. In energetic materials, 3-MNP derivatives are valued for their high density and thermal stability, often serving as melt-castable replacements for TNT. In medicinal chemistry, the reduction of the nitro moiety yields 4-amino-3-methylpyrazole, a privileged pharmacophore found in ATP-competitive kinase inhibitors targeting VEGFR, CDK, and Aurora kinases. This guide provides a rigorous technical analysis of the synthesis, functionalization, and application of this versatile scaffold.

Part 1: Chemical Architecture & Synthesis

Tautomerism and Regiochemistry

The core challenge in working with 3-methyl-4-nitro-1H-pyrazole is the annular tautomerism inherent to the pyrazole ring. In solution, the 3-methyl (1H) and 5-methyl (1H) forms exist in rapid equilibrium. However, electrophilic substitution (e.g., nitration) or N-alkylation locks this regiochemistry, often dictating the final properties of the material.

  • Nitration Dynamics: Direct nitration of 3-methylpyrazole typically proceeds via an N-nitro intermediate, which undergoes an acid-catalyzed rearrangement to the C-4 position. This is the thermodynamically favored product due to the electronic stabilization provided by the adjacent nitrogen atoms.

  • Isomer Control: When N-functionalizing (e.g., methylation), steric hindrance usually favors formation of the 1,3-isomer (1,3-dimethyl-4-nitropyrazole) over the 1,5-isomer, though solvent polarity can influence this ratio.

Core Synthesis Workflow

The industrial and laboratory standard for accessing the core scaffold involves the thermal nitration of 3-methylpyrazole using mixed acid systems.

SynthesisWorkflow cluster_divergence Divergent Functionalization Start 3-Methylpyrazole Inter N-Nitro Intermediate (Kinetic Product) Start->Inter HNO3/Ac2O < 0°C Product 3-Methyl-4-nitro-1H-pyrazole (Thermodynamic Product) Inter->Product Thermal Rearrangement 50-60°C Energetic N-Trinitromethylation (HEDM Route) Product->Energetic 1. CH2O/HCl 2. C(NO2)3K Pharma Nitro Reduction (Pharma Route) Product->Pharma H2/Pd-C or Fe/NH4Cl

Figure 1: Synthetic pathway from 3-methylpyrazole to the 4-nitro core and subsequent divergence into energetic and pharmaceutical applications.

Part 2: Energetic Materials Applications

In the field of energetics, 3-MNP is rarely used as the final explosive due to its moderate performance. Instead, it acts as a scaffold for densification . The presence of the N-H proton allows for the introduction of oxygen-rich explosophores, such as trinitromethyl or dinitromethyl groups.

Strategies for Energy Enhancement

To compete with RDX (Cyclotrimethylenetrinitramine) or HMX, the density of the pyrazole derivative must be maximized.

  • N-Functionalization: Replacing the N-H hydrogen with a trinitromethyl (–C(NO₂)₃) group significantly improves the oxygen balance and density (ρ > 1.80 g/cm³).

  • Melt-Castability: Derivatives like 3,5-dinitro-4-methylnitramino-1-methylpyrazole have been synthesized to create low-melting-point eutectics that can be poured into munitions shells, replacing TNT.

Comparative Energetic Properties

The following table contrasts the core scaffold with its high-performance derivatives and standard military explosives.

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Melting Point (°C)Application
3-Methyl-4-nitro-1H-pyrazole 1.45~6,800~19.0134Precursor
N-(Trinitromethyl) derivative 1.919,15038.592High-Performance Oxidizer
3,4-Dinitropyrazole (DNP) 1.868,75035.088Melt-Cast Component
TNT (Reference) 1.656,90019.080Standard Melt-Cast
RDX (Reference) 1.828,75034.0204High Performance

Table 1: Data synthesized from recent literature on nitropyrazole derivatives [1, 2].

Part 3: Pharmaceutical Applications

In drug discovery, the 4-nitro group is almost exclusively a "masking" group for the 4-amino functionality. The resulting 4-amino-3-methylpyrazole is a bioisostere of the adenine ring of ATP, making it an ideal scaffold for Type I Kinase Inhibitors .

Mechanism of Action: Kinase Hinge Binding

The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (at C4) acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the hydrogen bonding pattern of ATP's adenine ring, allowing the molecule to anchor into the hinge region of kinases such as VEGFR2 (Vascular Endothelial Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases).

Synthesis of Kinase Inhibitors

The standard workflow involves reducing the nitro group to an amine, followed by an SNAr coupling with a chloropyrimidine. This constructs the "aminopyrazole-pyrimidine" core found in drugs like Pazopanib (though Pazopanib uses an indazole, the pharmacophore logic is identical) and various clinical candidates.

PharmaPathway Nitro 3-Methyl-4-nitro-1H-pyrazole Amine 4-Amino-3-methylpyrazole (Key Intermediate) Nitro->Amine Reduction (H2, Pd/C) DrugCore Pyrazolo-Pyrimidine Core (Kinase Inhibitor Scaffold) Amine->DrugCore S_NAr Coupling (Et3N, Heat) Coupling 2,4-Dichloropyrimidine Coupling->DrugCore

Figure 2: Transformation of the nitro-pyrazole scaffold into a kinase inhibitor core.

Part 4: Experimental Protocols

Safety Warning: Nitro-pyrazoles are energetic precursors. All reactions involving nitration or high-nitrogen compounds must be performed behind a blast shield. Drying of polynitro derivatives should be done with extreme caution.

Protocol 4.1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole

Based on modified procedures from [1] and [3].

  • Preparation of Nitrating Agent: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, cool acetic anhydride (30 mL) to 0°C. Slowly add fuming nitric acid (98%, 12 mL) dropwise, maintaining the temperature below 5°C to form acetyl nitrate in situ.

  • Addition: Dissolve 3-methylpyrazole (5.0 g, 60.9 mmol) in glacial acetic acid (10 mL). Add this solution dropwise to the nitrating mixture at 0–5°C.

  • Rearrangement: Allow the mixture to warm to room temperature, then heat to 60°C for 3 hours. This thermal step is critical for the N-nitro to C-nitro rearrangement.

  • Quenching: Pour the reaction mixture onto crushed ice (200 g). The product should precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water.

    • Yield: ~75-85%

    • Appearance: White needles.

    • Melting Point: 134–136°C.

Protocol 4.2: Reduction to 4-Amino-3-methylpyrazole (Pharma Intermediate)
  • Setup: Dissolve 3-methyl-4-nitro-1H-pyrazole (2.0 g) in methanol (50 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (200 mg, 10 wt%).

  • Reaction: Purge with nitrogen, then introduce hydrogen gas (balloon pressure or 30 psi in a Parr shaker). Stir at room temperature for 4–6 hours.

  • Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

    • Note: The amine is sensitive to oxidation; store under inert atmosphere or use immediately in the next coupling step.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI Molecules. Available at: [Link]

  • Synthesis and Properties of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole. Organic Letters. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI Pharmaceuticals. Available at: [Link]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible approach to structural elucidation.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2][3] Their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties, stem from their unique electronic and steric features, which allow for specific interactions with biological targets.[2][4] The precise three-dimensional arrangement of atoms within a molecule, determined through crystal structure analysis, is fundamental to understanding its structure-activity relationship (SAR). This knowledge is critical for rational drug design and the development of new therapeutic agents.

The title compound, ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate, incorporates several key functionalities: a pyrazole ring, a nitro group, and an ethyl acetate substituent. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the pyrazole ring and participate in intermolecular interactions. The ethyl acetate group provides a potential site for hydrogen bonding and can impact the compound's solubility and pharmacokinetic properties. Therefore, a detailed understanding of its crystal structure is paramount for elucidating its chemical behavior and potential biological activity.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate can be approached through established methods for pyrazole ring formation, often involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6] A plausible synthetic route is outlined below:

Synthesis_Pathway A Ethyl Acetoacetate C 3-Methyl-5-pyrazolone A->C Condensation B Hydrazine Hydrate B->C E 3-Methyl-4-nitro-1H-pyrazol-5-one C->E Nitration D Nitrating Agent (e.g., HNO3/H2SO4) D->E G Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate E->G N-Alkylation F Ethyl Bromoacetate Base (e.g., K2CO3) F->G

Caption: Proposed synthetic pathway for ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate.

Experimental Protocol: Synthesis

  • Synthesis of 3-Methyl-5-pyrazolone: React ethyl acetoacetate with hydrazine hydrate in an alcoholic solvent.[5] The resulting pyrazolone often precipitates and can be isolated by filtration.

  • Nitration: Carefully nitrate the 3-methyl-5-pyrazolone using a mixture of nitric and sulfuric acid to introduce the nitro group at the 4-position of the pyrazole ring.

  • N-Alkylation: React the resulting 3-methyl-4-nitro-1H-pyrazol-5-one with ethyl bromoacetate in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to yield the final product.

  • Purification: The crude product should be purified by column chromatography or recrystallization to achieve high purity (>98%), which is crucial for successful crystallization.

Crystallization Strategies

The growth of high-quality single crystals is often the most challenging step. Several techniques should be systematically explored:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or mixtures with hexane) and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution can induce crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

The choice of solvent is critical and can be guided by the solubility of the compound. A systematic screening of various solvents and crystallization conditions is highly recommended.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. The workflow involves several key stages:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Structure Solution and Refinement

The collected diffraction data is processed to obtain a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares minimization procedure, where the calculated diffraction pattern from the model is fitted to the experimental data. This iterative process adjusts atomic coordinates, and displacement parameters until the best possible fit is achieved.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information:

  • Molecular Conformation: The precise arrangement of atoms, including bond lengths, bond angles, and torsion angles. For the title compound, key parameters to analyze include the planarity of the pyrazole ring and the orientation of the nitro and ethyl acetate substituents.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.[7] Identifying and characterizing these interactions is crucial for understanding the solid-state properties of the compound. For instance, potential N-H···O or C-H···O hydrogen bonds involving the pyrazole NH, the nitro group, and the ester carbonyl group are expected.

  • Hirshfeld Surface Analysis: This powerful tool can be used to visualize and quantify intermolecular interactions in the crystal.[1] 2D fingerprint plots derived from the Hirshfeld surface provide a visual summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.

Expected Crystallographic and Molecular Parameters

While the specific crystal structure of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is not yet reported, we can predict some of its key structural features based on the analysis of similar compounds found in the literature.[7][8][9][10]

Table 1: Predicted Crystallographic Data

ParameterPredicted Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
Unit Cell Dimensionsa, b, c ≈ 5-20 Å; β ≈ 90-110°
Z (molecules/unit cell)2, 4, or 8
Density (calculated)1.4 - 1.6 g/cm³

Table 2: Predicted Key Molecular Geometry

ParameterPredicted Value/Range
Pyrazole RingPlanar
C-N (pyrazole)~1.32 - 1.38 Å
N-N (pyrazole)~1.35 - 1.39 Å
C-NO₂~1.45 - 1.49 Å
Dihedral angle (pyrazole-nitro)Small, indicating near co-planarity
Dihedral angle (pyrazole-acetate)Variable, depending on crystal packing

Conclusion and Future Directions

The crystal structure analysis of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate will provide invaluable insights into its molecular conformation and intermolecular interactions. This information is a critical component in understanding its physicochemical properties and for guiding future drug design efforts. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting a high-quality crystal structure. Further studies, such as co-crystallization with active pharmaceutical ingredients or biological macromolecules, could provide deeper insights into its potential therapeutic applications.

References

  • Puthan Peedikakkal, A. M., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1321. Available at: [Link]

  • Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Molecules, 27(15), 4989. Available at: [Link]

  • Gong, X., et al. (2021). The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Chemistry – A European Journal, 27(60), 14958-14972. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 23(1), 358-372. Available at: [Link]

  • Kouisni, L., et al. (2020). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 25(1), 198. Available at: [Link]

  • Shkineva, T. K., et al. (2024). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, E80, 435-439. Available at: [Link]

  • Khan, I., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29249-29265. Available at: [Link]

  • Khan, I., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29249-29265. Available at: [Link]

  • Gong, X., et al. (2021). The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Chemistry – A European Journal, 27(60), 14958-14972. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 23(1), 358-372. Available at: [Link]

  • Jaćimović, Ž. K., et al. (2012). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 227(2), 247-248. Available at: [Link]

  • PubChem. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. Available at: [Link]

  • Deshmukh, R., et al. (2011). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 4(2), 339-343. Available at: [Link]

  • Gomaa, M. A. M., & El-Subbagh, H. I. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. Available at: [Link]

  • Vinaya, V., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, E80, 1354-1358. Available at: [Link]

  • Mohamed, S. K., et al. (2013). 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059. Available at: [Link]

  • Ragab, F. A., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Die Pharmazie, 56(9), 719-722. Available at: [Link]

  • Shuklov, I. A., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(25), 8963. Available at: [Link]

  • Kumar, R. S., et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591, 461. Available at: [Link]

  • Gholami, H., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Photochromic and Theoretical Study. Molecules, 18(8), 9037-9048. Available at: [Link]

Sources

Technical Assessment: Acidity and pKa Profile of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the acidity and pKa profile of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate . It synthesizes theoretical principles of heterocyclic chemistry with predicted physicochemical data and standard experimental protocols.

Executive Summary

Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a functionalized 4-nitropyrazole derivative commonly utilized as an intermediate in the synthesis of bioactive scaffolds and energetic materials. Its physicochemical behavior is dominated by the electron-withdrawing nitro group at the 4-position, which significantly enhances the acidity of the pyrazole N-H proton compared to the parent pyrazole heterocycle.

  • Estimated pKa (N-H): 9.2 – 9.8 (Acidic)

  • Dominant Electronic Effect: Resonance stabilization of the pyrazolate anion by the 4-nitro group.

  • Solubility Profile: Low aqueous solubility at physiological pH (7.4); solubility increases significantly at pH > 10.5 due to ionization.

  • Key Application: The acidity of the N-H proton dictates the conditions required for N-alkylation reactions, a critical step in diversifying this scaffold for drug development.

Structural Analysis & Theoretical Acidity

To understand the acidity of this molecule, one must analyze the electronic environment of the dissociable protons. The molecule contains two potential sites of acidity: the pyrazole N-H and the methylene protons (


-CH

) of the acetate side chain.
The Pyrazole N-H (Primary Acidic Site)

The unfunctionalized pyrazole ring is a very weak acid (


). However, the introduction of a nitro group (

) at the 4-position drastically alters this profile.
  • Resonance Effect (-R): The nitro group is a strong resonance withdrawer. Upon deprotonation of the N-H, the resulting negative charge is delocalized not only over the pyrazole ring nitrogens but also onto the oxygen atoms of the nitro group. This extensive delocalization stabilizes the conjugate base (anion), lowering the

    
     by approximately 4–5 log units compared to pyrazole.
    
  • Inductive Effect (-I): The nitro group also exerts a strong inductive electron-withdrawing effect through the

    
    -bond framework, further facilitating proton release.
    
  • Substituent Modulation:

    • 3-Methyl Group: Weakly electron-donating (+I). It slightly destabilizes the anion, theoretically raising the

      
       marginally (by ~0.1–0.2 units) relative to 4-nitropyrazole.
      
    • 5-Ethyl Acetate Group (

      
      ):  The ester group is electron-withdrawing, but the effect is dampened by the methylene spacer. Its net impact on the ring acidity is minimal but likely slightly acidifying compared to a methyl group.
      
The -Methylene Protons (Secondary Site)

The protons on the acetate side chain (


) are flanked by the electron-deficient pyrazole ring and the ester carbonyl. While more acidic than standard alkyl protons (

for esters), their

is estimated to be in the range of 18–22 . Consequently, under physiological or standard alkylation conditions (using bases like

or

), the pyrazole N-H is the exclusive site of deprotonation.
Resonance Stabilization Diagram

The following diagram illustrates the resonance structures of the deprotonated anion, highlighting the critical role of the nitro group.

Resonance cluster_legend Mechanism Neutral Neutral Molecule (Protonated) Anion_N Anion Form A (Charge on N1) Neutral->Anion_N -H+ (pKa ~9.5) Deprotonation Base (B:) Deprotonation->Neutral Attacks H Anion_Nitro Anion Form B (Charge on Nitro O) Anion_N->Anion_Nitro Resonance Delocalization Desc The negative charge is delocalized from the pyrazole nitrogen to the strongly withdrawing nitro group.

Caption: Resonance delocalization pathway stabilizing the conjugate base of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate.

Predicted vs. Experimental pKa Values

While a specific literature


 for this exact ester is not standard in public databases, it can be accurately bounded using Structure-Activity Relationship (SAR) data from closely related analogs.

Table 1: Comparative Acidity of Pyrazole Analogs

CompoundStructureExperimental pKaEffect of Substituent
Pyrazole Unsubstituted14.21Baseline (Very Weak Acid)
4-Nitropyrazole 4-NO

9.64

0.50
Strong Acidification (-R, -I of NO

)
3-Methyl-4-nitropyrazole 3-Me, 4-NO

~9.8 (Predicted)Slight increase (+I of Methyl)
Target Molecule 3-Me, 4-NO

, 5-CH

COOEt
9.2 – 9.8 (Est.) Net result of NO

dominance
Picric Acid Trinitrophenol0.38Reference for "Strong" Organic Acid

Interpretation: The target molecule behaves as a weak acid, similar to a phenol. It will exist primarily in its neutral form at physiological pH (7.4) and in the stomach (pH 1.5), but will be fully ionized (anionic) at pH > 11.0.

Experimental Determination Protocols

For definitive characterization in a drug development context, the following protocols are recommended. These methods are self-validating and adhere to GLP standards.

Potentiometric Titration (Gold Standard)

This method is suitable for compounds with solubility


 M.

Materials:

  • Automatic Titrator (e.g., Mettler Toledo or Sirius T3).

  • 0.1 M KOH (standardized).

  • 0.1 M HCl.

  • Inert atmosphere (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.

Workflow:

  • Preparation: Dissolve ~5 mg of the compound in a minimal amount of methanol or DMSO (co-solvent), then dilute with 0.15 M KCl (ionic strength adjuster) to 20 mL. Ensure the final organic solvent concentration is

    
     to minimize dielectric constant shifts.
    
  • Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl to ensure the pyrazole is fully protonated (and potentially protonated at the pyridine-like nitrogen, though

    
    ).
    
  • Titration: Titrate with 0.1 M KOH in small increments (e.g., 5

    
    L) up to pH 12.0.
    
  • Data Analysis: Plot pH vs. Volume of KOH. The

    
     corresponds to the inflection point (half-equivalence point) of the neutralization curve for the N-H proton.
    
  • Yasuda-Shedlovsky Extrapolation: If a co-solvent is used, perform titrations at three different solvent percentages (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% solvent to obtain the aqueous

    
    .
    
UV-Metric Spectrophotometry (For Low Solubility)

Since the nitro group is a chromophore, the ionization of the pyrazole ring causes a bathochromic shift (red shift) in the UV spectrum.

Workflow:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 12.0 (0.5 pH unit intervals).

  • Scanning: Record the UV-Vis spectrum (200–500 nm) of the compound in each buffer.

  • Isosbestic Point: Verify the presence of a sharp isosbestic point, indicating a clean two-state equilibrium (Neutral

    
     Anion).
    
  • Calculation: Plot absorbance at

    
     (anion) vs. pH. Fit the data to the Henderson-Hasselbalch equation to derive the 
    
    
    
    .

Workflow Start Sample Preparation (Dissolve in MeOH/Water) Choice Solubility Check Start->Choice Titration Potentiometric Titration (High Solubility) Choice->Titration >0.1 mM UV UV-Metric Method (Low Solubility / Chromophore) Choice->UV <0.1 mM Analysis Data Fitting (Yasuda-Shedlovsky / Henderson-Hasselbalch) Titration->Analysis UV->Analysis Result pKa Value Determined Analysis->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development & Synthesis

Solubility and Formulation
  • Neutral Form (pH < 8): The molecule is lipophilic (

    
    ) and poorly soluble in water. Formulation strategies would require co-solvents (PEG, polysorbates) or lipid-based delivery.
    
  • Salt Form (pH > 10): The compound can form stable salts (Sodium, Potassium) at high pH, drastically improving aqueous solubility. However, the high pH required for salt formation may be incompatible with IV formulations, necessitating in-situ salt formation or buffering.

Synthetic Reactivity (Alkylation)

The


 directly informs the choice of base for alkylation reactions (e.g., attaching a side chain to the pyrazole nitrogen).
  • Base Selection: Since the

    
    , weak bases like Potassium Carbonate (
    
    
    
    )
    or Cesium Carbonate (
    
    
    )
    in acetone or DMF are sufficient to deprotonate the nitrogen. Strong bases like NaH are unnecessary and may cause side reactions at the ester group.
  • Regioselectivity: Alkylation of 3-substituted-4-nitropyrazoles can yield a mixture of N1 and N2 isomers. The steric bulk of the 3-methyl group vs. the 5-ethyl acetate chain will influence the ratio, but the electronic delocalization (tautomerism) means both nitrogens are nucleophilic.

References

  • IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (Standard reference for pyrazole pKa values). Butterworths, London.
  • ChemicalBook. (2026). 4-Nitropyrazole Properties and Acidity Data. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2025). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Gas Phase Ion Energetics.[1] Retrieved from .

  • PubChem. (2025).[2] Compound Summary for CID 79255: 3-Methyl-4-nitropyrazole. Retrieved from .

  • MDPI. (2023). Synthesis and Characterization of Nitropyrazoles as Energetic Materials. Molecules. Retrieved from .

Sources

Methodological & Application

N-alkylation procedures for ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the N-alkylation of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (1) , a versatile scaffold in the synthesis of kinase inhibitors and bicyclic heteroaromatics.[1][2] The presence of the electron-withdrawing nitro group at position 4 significantly increases the acidity of the pyrazole NH (pKa ~9–10), facilitating alkylation under mild conditions.[3] However, the asymmetry of substituents (3-methyl vs. 5-ethoxycarbonylmethyl) introduces a critical challenge: regioselectivity .[1]

This document provides two field-proven protocols:

  • Method A (Thermodynamic/General): Carbonate-mediated alkylation for broad substrate scope.[1][3]

  • Method B (Kinetic/High-Throughput): Hydride-mediated alkylation for rapid conversion.[1][2][3]

Crucially, we address the identification of the resulting


-1 and 

-2 isomers using 2D NMR (NOESY), a mandatory validation step often overlooked in standard literature.

Strategic Analysis: The Regioselectivity Challenge

The starting material exists in tautomeric equilibrium.[3] Upon deprotonation, the resulting pyrazolate anion has two nucleophilic sites (


-1 and 

-2).[1][2]
  • Steric Factors: The

    
    -1 site is adjacent to the methyl group.[1][2] The 
    
    
    
    -2 site is adjacent to the (ethoxycarbonyl)methyl chain.[1][3] While the methyl group is small, the methylene linker of the ester provides rotational freedom, making the steric difference subtle.[3]
  • Electronic Factors: The 4-nitro group delocalizes the negative charge.[1][2] However, the inductive effect of the alkyl group in the final product stabilizes the isomer where the

    
    -alkyl group is furthest from the electron-withdrawing nitro group (though the nitro is symmetric to the ring carbons, the adjacent substituents influence the dipole).
    
  • Outcome: In polar aprotic solvents (DMF, DMSO), alkylation typically yields a mixture of isomers, often favoring the less sterically hindered position (typically adjacent to the Methyl group, forming the 1-alkyl-5-methyl isomer, or adjacent to the ester tail depending on the specific alkylating agent's bulk).[3]

Note: IUPAC numbering changes based on the


-alkylation site.[1][2]
  • Isomer A: Ethyl (1-alkyl-3-methyl-4-nitro-1H-pyrazol-5-yl)acetate.[1][2]

  • Isomer B: Ethyl (1-alkyl-5-methyl-4-nitro-1H-pyrazol-3-yl)acetate.[1][2]

Experimental Protocols

Method A: Mild Carbonate Base (Recommended for Scale-Up)

Best for: Benzyl halides, primary alkyl halides, and cases where reaction control is prioritized over speed.[1][3]

Reagents:

  • Substrate: Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (1.0 equiv)[1][2]

  • Alkylating Agent: R-X (1.1 – 1.2 equiv) [X = Br, I, or Cl with NaI cat.][1][3]

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)[1][3]
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN) [0.2 M concentration]

Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with the pyrazole substrate and anhydrous DMF. Stir under

    
     until fully dissolved.
    
  • Deprotonation: Add the base (

    
    ) in a single portion.[1][3] The solution will likely deepen in color (yellow/orange) due to the formation of the nitropyrazolate anion.[3] Stir at RT for 15 minutes.
    
  • Alkylation: Add the alkyl halide dropwise.

    • Tip: For volatile halides (e.g., MeI, EtI), use a reflux condenser with a cooling jacket or seal the vessel.[3]

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1][3]

    • Optimization: If conversion is slow after 4h, heat to 60°C. The 4-nitro group reduces nucleophilicity, sometimes requiring thermal activation.[2]

  • Workup: Dilute with EtOAc (5x reaction volume). Wash with water (3x) and brine (1x) to remove DMF.[1][3] Dry over

    
    , filter, and concentrate.
    
Method B: Sodium Hydride (Kinetic Control)

Best for: Secondary alkyl halides or unreactive electrophiles.[1][3]

Reagents:

  • Base: NaH (60% dispersion in oil, 1.2 equiv)[1][3]

  • Solvent: Anhydrous THF or DMF (0°C to RT)

Protocol:

  • Activation: Suspend NaH in anhydrous THF at 0°C under Argon.

  • Addition: Add a solution of the pyrazole substrate in THF dropwise to the NaH suspension. Expect gas evolution (

    
    ). Stir at 0°C for 30 min.
    
  • Alkylation: Add the alkylating agent at 0°C. Allow to warm to RT slowly.

  • Quench: Carefully quench with sat.

    
     solution.[1][3] Extract with EtOAc.[1][3][4]
    

Purification & Characterization (Critical)

Separation of regioisomers is almost always required.[1][3]

  • TLC: The two isomers typically have

    
     in Hexane/EtOAc mixtures.[1][2][3] The more symmetrical isomer (often the 1-alkyl-3-methyl) tends to be less polar (higher 
    
    
    
    ).[1][2]
  • Column Chromatography: Use a gradient of 0%

    
     40% EtOAc in Hexanes.[1][3]
    

Structural Assignment (Self-Validating System): You cannot rely solely on 1H NMR chemical shifts.[1][3] NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory.[1][3]

Feature to Look ForIsomer A (1-Alkyl-3-Me) Isomer B (1-Alkyl-5-Me)
NOE Correlation 1 N-Alkyl protons

Py-H (None, fully sub.)
N-Alkyl protons

Py-H (None)
NOE Correlation 2 N-Alkyl protons

Ester

-CH2
N-Alkyl protons

3-Methyl
Logic If the N-Alkyl group shows an NOE cross-peak with the ester's methylene protons, the alkyl is at

-1 (adjacent to the ester chain).[1][2]
If the N-Alkyl group shows an NOE cross-peak with the pyrazole methyl group, the alkyl is at

-1 (adjacent to the methyl).

Note: In the specific substrate "ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate", the substituents are at positions 3 and 5.[1][2] The "adjacent" logic above assumes the standard numbering where N1 is the alkylated nitrogen.

Visual Workflows

Figure 1: Reaction Mechanism & Regioselectivity Pathways[1][2][3]

G Substrate Tautomeric Mixture (3-Me-4-NO2-5-CH2COOEt) Anion Nitropyrazolate Anion (Delocalized Negative Charge) Substrate->Anion Base (Cs2CO3 or NaH) -H+ ProductA Isomer A (N-Alkyl adjacent to Methyl) Sterically Favored? Anion->ProductA Path A: Attack at N(Me) (Kinetic/Steric pref?) ProductB Isomer B (N-Alkyl adjacent to Ester arm) Sterically Hindered? Anion->ProductB Path B: Attack at N(Ester)

Caption: Divergent alkylation pathways. The ratio of Isomer A to B depends on the steric bulk of the alkylating agent (R-X).

Figure 2: Purification & Validation Decision Tree

G Start Crude Reaction Mixture TLC TLC Analysis (30% EtOAc/Hex) Start->TLC Sep Flash Chromatography (Gradient Elution) TLC->Sep Iso1 Fraction 1 (Higher Rf) Sep->Iso1 Iso2 Fraction 2 (Lower Rf) Sep->Iso2 NOE NOESY Experiment (Critical Step) Iso1->NOE Iso2->NOE Result1 NOE: N-Alkyl <-> Me Structure: 1-Alkyl-5-Me NOE->Result1 If observed Result2 NOE: N-Alkyl <-> CH2COOEt Structure: 1-Alkyl-5-Ester NOE->Result2 If observed

Caption: Workflow for isolating and structurally assigning the regioisomers using chromatography and NOE spectroscopy.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Poor nucleophilicity due to 4-NO2 group.[1][2]Switch to

(solubility effect) or heat to 60–80°C. Add catalytic KI.[1][3]
Hydrolysis of Ester Presence of water/hydroxide.[1][3][5]Ensure anhydrous solvents.[1][3][5] Avoid NaOH/KOH; use Carbonates or Hydrides.[1][3]
O-Alkylation Rare for pyrazoles, but possible with hard electrophiles.[1][2]Use softer electrophiles (Bromides/Iodides) rather than Tosylates.[1][3]
Inseparable Isomers Similar polarity.[1][3]Change stationary phase (C18 Reverse Phase) or solvent modifier (DCM/MeOH).[1][3]

References

  • Regioselective N-alkylation of 3-substituted pyrazoles

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:The Journal of Organic Chemistry (2017).[3]

    • URL:[Link][1][3]

  • Synthesis of 4-Nitropyrazoles

    • Title: A divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles.[1][2][6]

    • Source:Beilstein Journal of Organic Chemistry (2014).[3]

    • URL:[Link][1][3]

  • General Pyrazole Alkylation Methodology

    • Title: Alkyl
    • Source:Organic Chemistry Portal.[1][3]

    • URL:[Link][1][3]

  • Commercial Availability & Analog Data

    • Title: Ethyl 3-methyl-4-nitro-1H-pyrazol-5-yl)acetate Product Page.[1][2]

    • Source:ChemScene.[1][3]

Sources

one-pot synthesis of fused pyrazoles from ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Streamlined One-Pot Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one from Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

Fused pyrazole scaffolds, particularly pyrazolo[3,4-b]pyridines, represent a privileged class of heterocycles in medicinal chemistry and drug discovery.[1][2] These bicyclic systems are integral to a wide array of pharmacologically active agents, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and potent enzyme inhibition.[3][4][5] The traditional multi-step synthesis of these compounds often involves the isolation of intermediates, leading to increased solvent waste, lower overall yields, and extended reaction times.

This application note details an efficient, one-pot protocol for the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. The procedure begins with the readily accessible starting material, ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate, and proceeds via a tandem reaction sequence involving nitro group reduction followed by an in-situ intramolecular cyclization. This method provides a robust and scalable route to a valuable heterocyclic core, minimizing purification steps and improving overall process efficiency.

Reaction Principle and Mechanism

The one-pot synthesis is predicated on a two-stage transformation occurring sequentially in a single reaction vessel. This strategy leverages the chemoselectivity of catalytic hydrogenation and the inherent reactivity of the resulting intermediate.

Stage 1: Chemoselective Reduction of the Nitro Group The process initiates with the catalytic hydrogenation of the 4-nitro group on the pyrazole ring.[6] Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high efficacy and selectivity. It selectively reduces the nitro functionality to a primary amine without affecting the pyrazole ring or the ethyl ester group.[7][8] This step is critical, as the formation of the 4-amino pyrazole intermediate is the linchpin for the subsequent cyclization. The reaction proceeds under a hydrogen atmosphere, with methanol serving as an effective solvent.

Stage 2: Intramolecular Amide Cyclization Upon successful reduction of the nitro group, the newly formed 4-amino group is positioned ortho to the ethyl acetate substituent. By heating the reaction mixture, a spontaneous intramolecular cyclization is induced. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, resulting in the formation of a stable, fused six-membered pyridinone ring. This annelation is a variation of the well-established methods for constructing pyridine rings onto existing pyrazole scaffolds.[1][9]

The entire sequence, from nitro-pyrazole to the fused pyrazolo[3,4-b]pyridin-6-one, is illustrated below.

G cluster_start Starting Material cluster_intermediate Intermediate (In-situ) cluster_product Final Product A Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate B Ethyl (4-amino-3-methyl-1H-pyrazol-5-yl)acetate A->B Step 1: Reduction H₂, 10% Pd/C, MeOH Room Temperature C 3-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one B->C Step 2: Cyclization Heat (Reflux) -EtOH

Caption: Reaction pathway for the one-pot synthesis.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire experimental procedure, from initial setup to final product analysis.

workflow setup 1. Reactor Setup reduction 2. Catalytic Reduction setup->reduction monitor_red 3. Monitor Reduction (TLC) reduction->monitor_red cyclization 4. Intramolecular Cyclization monitor_red->cyclization If reduction complete monitor_cyc 5. Monitor Cyclization (TLC) cyclization->monitor_cyc workup 6. Catalyst Filtration & Workup monitor_cyc->workup If cyclization complete purify 7. Purification workup->purify analyze 8. Characterization purify->analyze

Caption: High-level experimental workflow diagram.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Pay close attention to the "Expert Notes" for checkpoints and expected observations.

4.1. Materials and Reagents

ReagentMW ( g/mol )GradeSupplier Example
Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate227.19>97%Sigma-Aldrich
Palladium on Carbon (10% Pd)N/ADegussa typeAcros Organics
Methanol (MeOH)32.04AnhydrousFisher Scientific
Hydrogen (H₂)2.02High Purity (5.0)Gas cylinder
Celite® 545N/AFiltering agentEMD Millipore
Ethyl Acetate (EtOAc)88.11ACS GradeVWR Chemicals
HexanesN/AACS GradeVWR Chemicals

4.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Hydrogen balloon (or Parr hydrogenator for larger scale)

  • Vacuum filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • TLC plates (Silica gel 60 F254)

4.3. Step-by-Step Procedure

Stage 1: Catalytic Reduction

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (2.27 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.11 g, ~1 mol% Pd) to the solution.

    • Expert Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle in a well-ventilated hood and avoid ignition sources. Adding it as a slurry in a small amount of methanol can reduce the risk.

  • Hydrogenation: Seal the flask, purge with nitrogen or argon, and then carefully introduce hydrogen gas via a balloon attached to one of the necks. For larger scales, a Parr apparatus should be used following its standard operating procedure.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) under the hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Expert Note: The starting material will be a UV-active spot. The amino intermediate will also be UV-active but will have a lower Rf value and may streak. The reaction is complete when the starting material spot has completely disappeared. This typically takes 2-4 hours.

Stage 2: Intramolecular Cyclization

  • Transition to Cyclization: Once TLC confirms the complete consumption of the starting material, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Heating: Replace the hydrogen balloon with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C for methanol) using a heating mantle.

  • Monitoring: Continue to monitor the reaction by TLC every 30-60 minutes.

    • Mobile Phase: 70% Ethyl Acetate in Hexanes.

    • Expert Note: The amino intermediate spot will gradually be replaced by a new, more polar spot (lower Rf) corresponding to the fused pyrazolo[3,4-b]pyridin-6-one product. The product often has a distinct fluorescence under UV light. The cyclization is typically complete within 2-6 hours.

Stage 3: Workup and Purification

  • Cooling and Filtration: Once the cyclization is complete, cool the reaction mixture to room temperature. The product may begin to precipitate.

  • Catalyst Removal: Set up a vacuum filtration apparatus with a pad of Celite® (~1 inch thick) in a Büchner funnel. Wet the Celite pad with methanol. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.

    • Expert Note: The Celite pad prevents fine catalyst particles from passing through. Wash the pad with additional hot methanol (2 x 20 mL) to ensure all product is collected. The resulting filtrate should be clear and colorless to pale yellow.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a fine crystalline solid.

4.4. Expected Results

ParameterExpected Outcome
Yield 80-90%
Appearance Off-white to pale yellow crystalline solid
Melting Point >250 °C (with decomposition)
¹H NMR (DMSO-d₆) δ ~12.0 (s, 1H, NH), ~11.5 (s, 1H, NH), ~7.5 (s, 1H, CH), ~2.2 (s, 3H, CH₃)
Solubility Soluble in DMSO, sparingly soluble in methanol/ethanol

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reduction Inactive catalyst, poor quality hydrogen, insufficient stirring, catalyst poisoning.Add fresh catalyst. Ensure the system is properly sealed and purged. Increase stirring speed. If the starting material contains sulfur impurities, pre-treat it.
Incomplete Cyclization Insufficient heating time or temperature.Ensure the reaction is at a full reflux. Extend the reaction time and continue monitoring by TLC. A catalytic amount of acid (e.g., acetic acid) can sometimes promote cyclization.
Dark-colored Product Air oxidation of the amino intermediate; overheating during cyclization.Ensure the reaction is kept under an inert (N₂) atmosphere after the reduction step. Avoid excessive heating temperatures or prolonged reaction times. Decolorize with activated charcoal during recrystallization.
Low Yield Incomplete reaction, loss during filtration or transfer, product is soluble in recrystallization solvent.Ensure reactions go to completion via TLC. Carefully wash all glassware and the Celite pad. For recrystallization, use a minimal amount of hot solvent and cool slowly.

Conclusion

This one-pot protocol offers a highly efficient and straightforward method for synthesizing 3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. By combining the reduction and cyclization steps, this procedure significantly reduces reaction time, solvent usage, and purification efforts compared to traditional multi-step syntheses. The methodology is robust, scalable, and provides excellent yields, making it an invaluable tool for researchers in medicinal chemistry and organic synthesis engaged in the development of novel heterocyclic compounds.

References

  • Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor. (2014). Turkish Journal of Chemistry.
  • Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. (n.d.). Organic & Biomolecular Chemistry.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI.
  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar.
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC c
  • Hydrogenation of nitroarenes using defined iron-phosphine c
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][10][11]triazin-7(6H). (2025). PMC.

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). Unknown Source.
  • Fluorinated Pyrazoles: From Synthesis to Applic
  • A furazan-fused pyrazole N-oxide via unusual cycliz
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Preprints.org.
  • One pot synthesis of fused pyrazole. (n.d.).
  • Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. (n.d.).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021).
  • Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC.
  • 1H-Pyrazolo[3,4-b]pyridines: synthesis and biomedical applic
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). PubMed.
  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires C
  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (n.d.). Organic Chemistry Portal.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
  • E cient solvent- and catalyst-free one-pot synthesis of novel tri uoromethylated pyrazole deriv

Sources

Application Note: Chemoselective Reduction of Nitro Group in Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

[1]

Executive Summary

This Application Note details the process development for the reduction of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (1) to Ethyl (4-amino-3-methyl-1H-pyrazol-5-yl)acetate (2) . This transformation is a critical step in the synthesis of pyrazolo[4,3-c]pyridine-based therapeutics and kinase inhibitors.[1]

The primary challenge in this transformation is chemoselectivity : reducing the nitro group (



1

We present two validated protocols:

  • Method A (Catalytic Hydrogenation): The "Gold Standard" for purity and yield, utilizing

    
     and 
    
    
    . Ideal for discovery to mid-scale (mg to kg).
  • Method B (Dissolving Metal Reduction): A robust, cost-effective alternative using

    
    , designed for labs lacking high-pressure hydrogenation infrastructure.[1]
    

Strategic Analysis & Mechanism

Substrate Analysis

The substrate contains three distinct functionalities:

  • Nitro Group (C4): Electron-withdrawing, susceptible to reduction.[1]

  • Ethyl Ester (Side Chain): Susceptible to hydrolysis (under strong acid/base) or over-reduction (to alcohol) by strong hydrides (e.g.,

    
    ).
    
  • Pyrazole Core (NH): Amphoteric; the N-H proton is acidic (

    
    ).
    
Reaction Pathway

The reduction proceeds through a stepwise deoxygenation cascade. Understanding this pathway is vital for troubleshooting incomplete reactions (e.g., stalled hydroxylamine intermediates).

NitroReductionPathwayNitroNitro(-NO2)NitrosoNitroso(-NO)Nitro->Nitroso2e-, 2H+HydroxylHydroxylamine(-NHOH)Nitroso->Hydroxyl2e-, 2H+AmineAmine(-NH2)Hydroxyl->Amine2e-, 2H+(Rate Limiting)

Figure 1: Stepwise reduction mechanism. The conversion of hydroxylamine to amine is often rate-limiting; stopping early results in colored impurities.[1]

Protocol A: Catalytic Hydrogenation (Preferred)

Rationale: Catalytic hydrogenation over Palladium on Carbon (

Materials
  • Substrate: Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (

    
    )[1]
    
  • Catalyst:

    
     (
    
    
    wet,
    
    
    loading relative to substrate).
  • Solvent: Ethanol (

    
    ) or Methanol (
    
    
    ).
  • Reagent: Hydrogen gas (

    
    , balloon or Parr shaker).
    
Step-by-Step Procedure
  • Preparation: In a clean round-bottom flask or hydrogenation vessel, dissolve the substrate in Ethanol (

    
    ).
    
    • Note: Ensure the substrate is fully dissolved. Gentle warming (

      
      ) is permissible.
      
  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
    • Safety:

      
       can ignite methanol vapors in the presence of air. Always add catalyst under an inert atmosphere.
      
  • Catalyst Addition: Carefully add

    
     (
    
    
    by weight of the substrate).
  • Hydrogenation:

    • Balloon Method:[1] Evacuate the flask and backfill with

      
       (balloon). Repeat 3 times. Stir vigorously at Room Temperature (RT) for 4–6 hours.
      
    • Parr Shaker: Pressurize to

      
       (
      
      
      ). Shake at RT for 2 hours.
  • Monitoring: Monitor by TLC (

    
     Ethyl Acetate/Hexane) or LC-MS. Look for the disappearance of the nitro starting material and the transient hydroxylamine intermediate.
    
  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd catalyst.

    • Wash the Celite pad with Ethanol.

    • Critical: Do not let the Pd filter cake dry out completely in air (pyrophoric hazard). Keep it wet with water/solvent before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure (

    
    ) to yield the amine as an off-white to pale yellow solid.
    
    • Yield Expectation:

      
      .[2][3][4][5]
      

Protocol B: Iron-Mediated Reduction (Alternative)[1]

Rationale: If hydrogenation equipment is unavailable, or if the catalyst is poisoned by sulfur impurities in the starting material, Iron/Ammonium Chloride is a robust alternative. It operates under mild conditions (neutral/slightly acidic), preserving the ester.

Materials
  • Substrate:

    
    
    
  • Reductant: Iron Powder (

    
    , 
    
    
    ,
    
    
    preferred).
  • Additive: Ammonium Chloride (

    
    , 
    
    
    ).
  • Solvent: Ethanol/Water (

    
     ratio).
    
Step-by-Step Procedure
  • Dissolution: In a reaction flask equipped with a reflux condenser, dissolve the substrate in Ethanol/Water (

    
    , 
    
    
    ).
  • Activation: Add Ammonium Chloride and Iron powder to the solution.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous mechanical stirring.
    
    • Mechanism:[1][2]

      
       oxidizes to 
      
      
      , donating electrons to the nitro group.
      
      
      acts as an electrolyte and proton source.
  • Duration: Reflux for 2–4 hours. The grey iron suspension will turn rust-colored (iron oxides).[1]

  • Workup:

    • Cool to room temperature.[3][4][6]

    • Filter the slurry through Celite to remove iron oxides. Wash with warm Ethyl Acetate.

    • Note: Iron residues can be sticky. A thorough wash is necessary.

  • Extraction:

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the aqueous residue with water and extract with Ethyl Acetate (

      
      ).[4]
      
    • Dry organic layers over

      
      , filter, and concentrate.[4][7]
      

Process Workflow Diagram

ExperimentalWorkflowStartStart:Nitro-Pyrazole EsterChoiceSelect MethodStart->ChoiceMethodAMethod A:H2 / Pd-C / EtOHChoice->MethodA Cleanest ProfileMethodBMethod B:Fe / NH4Cl / EtOH:H2OChoice->MethodB No H2 AvailableFilterAFilter (Celite)MethodA->FilterAEvapAEvaporationFilterA->EvapAEndProduct:Amino-Pyrazole EsterEvapA->EndRefluxReflux 80°C(2-4 hrs)MethodB->RefluxFilterBFilter Iron SludgeReflux->FilterBExtractExtraction (EtOAc)FilterB->ExtractExtract->End

Figure 2: Decision matrix and workflow for the two reduction protocols.

Analytical Validation & Data

Expected Data Profile
ParameterReactant (

)
Product (

)
Notes
Appearance Yellow SolidOff-white / Pale Yellow SolidAmine oxidizes slightly in air.[1]
TLC (

)

(

EtOAc/Hex)


(

EtOAc/Hex)
Amine is more polar.

NMR


(No NH2)


(Broad s,

)
Look for disappearance of any low-field signals if present.
MS (ESI)


(approx)
Mass shift of

(

).[1]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst Poisoning (S, P impurities)Add fresh catalyst; Ensure substrate purity.[1]
Hydroxylamine Impurity Incomplete ReductionExtend reaction time; Increase

pressure or Temp.
Ester Hydrolysis Conditions too basic/acidicAvoid strong acids/bases.[1] Use

(buffer).
Product is Dark/Black Oxidation of AmineStore under

or Argon. Use immediately.

Safety & Handling

  • Hydrogenation Risks: Hydrogen gas is highly flammable.[1]

    
     is pyrophoric when dry. Keep catalyst wet and handle under inert gas.[1]
    
  • Nitro Compounds: Potentially explosive if heated dry. Do not distill nitro-residues to dryness at high temperatures.[1]

  • Iron Waste: Iron residues can be pyrophoric if finely divided.[1] Quench with water before disposal.

References

  • Process for the reduction of nitro derivatives to amines. US Patent 20150232412A1. (Discusses chemoselective reduction using silanes/amines, providing context for alternative mild reductions). Link

  • Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. Marmara Pharmaceutical Journal. (Details hydrazine-based reductions for pyrazoles). Link

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 2018. (Green chemistry approach using Ammonium Formate).[8] Link

  • The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977.[9] (The classic reference for Fe/AcOH reduction). Link[9]

  • Ethyl 3-methylpyrazole-5-carboxylate. Sigma-Aldrich Product Sheet. (Reference for the base pyrazole structure and stability). Link

Troubleshooting & Optimization

resolving regioselectivity issues in alkylation of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the regioselective alkylation of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate.

Executive Summary & Core Challenge

The Problem: Alkylation of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (Substrate 1 ) typically yields a mixture of two regioisomers:

  • Isomer A (1,5-product): Alkylation occurs at the nitrogen adjacent to the methyl group (Sterically favored).

  • Isomer B (1,3-product): Alkylation occurs at the nitrogen adjacent to the ethyl acetate side chain (Sterically hindered).

The Cause: The pyrazolate anion formed after deprotonation has two nucleophilic nitrogen sites. The regioselectivity is driven by a competition between steric hindrance (Methyl vs. Ethyl Acetate chain), electronic effects (inductive withdrawal by the 4-nitro group), and cation chelation (interaction between the ester carbonyl and the counter-ion).

The Goal: This guide provides protocols to identify, separate, and bias the reaction toward the desired regioisomer using solvent, base, and temperature tuning.

Mechanistic Insight & Decision Tree

To resolve selectivity, you must first understand the competing pathways. The diagram below illustrates the tautomeric equilibrium and the transition states leading to both isomers.

Regioselectivity Start Substrate (1) Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate Base Deprotonation (Base: NaH, K2CO3, or Cs2CO3) Start->Base Anion Pyrazolate Anion (Delocalized Negative Charge) Base->Anion PathA Path A: Attack at N(adjacent to Me) (Sterically Favored) Anion->PathA Non-polar solvent Small cation (Li+, Na+) PathB Path B: Attack at N(adjacent to CH2COOEt) (Chelation/Electronic Control) Anion->PathB Polar Aprotic (DMSO) Large cation (Cs+) ProdA Isomer A (Major Kinetic) 1-Alkyl-5-methyl-4-nitro-3-... (Alkyl next to Methyl) PathA->ProdA ProdB Isomer B (Minor/Thermodynamic) 1-Alkyl-3-methyl-4-nitro-5-... (Alkyl next to Ester Chain) PathB->ProdB

Caption: Figure 1. Divergent alkylation pathways. Path A is generally favored by sterics (Methyl < Ester Chain). Path B can be enhanced by disrupting chelation or using specific solvent effects.

Troubleshooting Guide (Q&A)

Module A: Controlling Regioselectivity (The "Ratio" Problem)

Q1: I am consistently getting a 3:1 mixture favoring the "wrong" isomer. How do I invert or improve this ratio? A: The "wrong" isomer is likely the 1-alkyl-5-methyl derivative (Isomer A), which is formed because the nitrogen adjacent to the small methyl group is more accessible than the one next to the bulky ester chain.

To shift the ratio, you must alter the Transition State (TS) environment:

StrategyProtocol AdjustmentMechanistic Rationale
Steric Control Use Cs₂CO₃ in DMF or NMP .Cesium is a large "soft" cation that does not chelate well with the ester oxygen. This promotes a "loose" ion pair, allowing the alkylating agent to attack the thermodynamically more stable position (often improving the 1,3-isomer ratio).
Chelation Control Use NaH in THF or Toluene .Na⁺ coordinates with the ester carbonyl and the adjacent nitrogen (N2), effectively "blocking" N2 or reducing its nucleophilicity. This forces alkylation to N1 (next to Methyl). Use this if you want Isomer A.
Solvent Polarity Switch to Acetone or Acetonitrile .Polar aprotic solvents stabilize the transition state. Alkylation in acetone with K₂CO₃ often provides a more balanced ratio or favors the 1,3-isomer compared to THF.

Q2: Does the 4-nitro group affect my reaction time? A: Yes. The nitro group at position 4 is strongly electron-withdrawing. This decreases the pKa of the NH proton (making it easier to deprotonate) but also decreases the nucleophilicity of the resulting pyrazolate anion.

  • Impact: You may need higher temperatures (40–60°C) or more reactive alkylating agents (e.g., iodides instead of bromides/chlorides) compared to non-nitro pyrazoles.

Module B: Analytical Verification (The "Identity" Problem)

Q3: I have two spots on TLC. How do I definitively prove which isomer is which using NMR? A: 1D Proton NMR is often insufficient because the chemical shifts are similar. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

Protocol for NOESY Assignment:

  • Locate the N-Alkyl signal: Identify the protons on the newly added alkyl group (e.g., N-CH₂-R).

  • Locate the Substituent signals: Identify the Pyrazole-Methyl (s, 3H) and the Pyrazole-CH₂-COOEt (s, 2H).

  • Check Correlations:

    • Isomer A (1-Alkyl-5-methyl): You will see a strong NOE cross-peak between the N-Alkyl protons and the Pyrazole-Methyl group.

    • Isomer B (1-Alkyl-5-ester): You will see a strong NOE cross-peak between the N-Alkyl protons and the Pyrazole-CH₂-COOEt protons.

Q4: Can I use UV or melting point to distinguish them? A: Generally, no. Both isomers have the same chromophore (nitro-pyrazole). However, 1,5-disubstituted pyrazoles (Isomer A) often have lower melting points than 1,3-disubstituted pyrazoles (Isomer B) due to lower crystal packing symmetry caused by steric clash between the adjacent 1-alkyl and 5-methyl groups.

Optimized Experimental Protocols

Protocol A: General Alkylation (Biased for Isomer A / Kinetic Control)

Target: 1-Alkyl-5-methyl-4-nitro-3-(ethoxycarbonylmethyl)pyrazole

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve Substrate 1 (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will be observed.

  • Stirring: Stir at 0°C for 30 mins to ensure complete anion formation (solution typically turns deep yellow/orange due to the nitropyrazolate anion).

  • Alkylation: Add Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][2]

Protocol B: Equilibrium Alkylation (Biased for Isomer B / Thermodynamic Control)

Target: 1-Alkyl-3-methyl-4-nitro-5-(ethoxycarbonylmethyl)pyrazole

  • Setup: Standard vial or flask.

  • Dissolution: Dissolve Substrate 1 (1.0 equiv) in DMF or CH₃CN (0.2 M).

  • Base: Add Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv).

  • Alkylation: Add Alkyl Halide (1.1 equiv).

  • Reaction: Heat to 60°C. The elevated temperature and weak base allow for reversible alkylation (if using alkyl iodides) or thermodynamic equilibration of the transition state.

  • Workup: Dilute with water (5x volume) to precipitate the product or extract with EtOAc/LiCl wash (to remove DMF).

Data Reference: Solvent Effects on Regioselectivity

Note: Ratios are representative of 3-methyl-5-substituted-4-nitropyrazoles based on literature trends [1, 2].

SolventBaseTemperatureMajor Isomer (Predicted)Approx Ratio (A:B)
THF NaH0°C -> RTA (Next to Methyl)85 : 15
DMF NaHRTA (Next to Methyl)70 : 30
Acetone K₂CO₃RefluxMixture 55 : 45
DMF Cs₂CO₃60°CB (Next to Ester)*40 : 60

*Achieving >80% selectivity for Isomer B is difficult via direct alkylation due to the steric bulk of the ester chain. If Isomer B is strictly required, consider cyclization strategies (building the ring with the alkyl group already in place).

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: The Journal of Organic Chemistry (ACS).[3] Relevance: Establishes the rule that alkylation generally occurs at the less sterically hindered nitrogen (N1 relative to smaller substituent).[1] URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: International Journal of Molecular Sciences (MDPI).[4] Relevance: Discusses how functional groups (like esters/hydrazones) and base selection (NaH vs K2CO3) switch regioselectivity.[1] URL:[Link][5]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: The Journal of Organic Chemistry.[3] Relevance: Provides evidence for cation-pi and chelation interactions influencing the N1/N2 ratio. URL:[Link]

Sources

Validation & Comparative

1H NMR interpretation of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced 1H NMR interpretation for Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate . It moves beyond basic peak listing to address the specific challenges of nitrated heterocycles: tautomeric equilibrium, solvent-dependent shifts, and differentiating the target from kinetic intermediates.

Executive Summary

The structural confirmation of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate relies on three diagnostic pillars:

  • The "Silent" Region: Disappearance of the pyrazole C4-H signal (~6.0 ppm).

  • The Labile Proton: Observation of the highly deshielded NH signal (>13.0 ppm), visible only in polar aprotic solvents (DMSO-d

    
    ).
    
  • Substituent Deshielding: A characteristic downfield shift (~0.2–0.3 ppm) of the methyl and methylene groups relative to the non-nitrated precursor due to the anisotropy of the nitro group.

Part 1: Critical Comparison & Performance Analysis

This section compares the analytical "performance" of different NMR approaches and contrasts the target molecule with its primary impurities (the precursor and the kinetic N-nitro isomer).

1. Solvent Performance: CDCl

vs. DMSO-d

For this specific molecule, CDCl


 is considered a "low-performance" solvent due to the acidity of the pyrazole NH proton induced by the 4-nitro group.
FeatureCDCl

(Standard)
DMSO-d

(Recommended)
Scientific Rationale
NH Detection Invisible / Broad Sharp Singlet (13-14 ppm) The 4-NO

group increases NH acidity. In CDCl

, rapid exchange broadens the peak into the baseline. DMSO forms strong H-bonds, slowing exchange and stabilizing the signal.
Tautomerism Fast Exchange Slow/Intermediate CDCl

shows averaged signals for the 3-methyl/5-methyl tautomers. DMSO may resolve distinct tautomers or stabilize the dominant form.
Solubility Moderate High Nitro-pyrazoles have high polarity; DMSO ensures complete dissolution for high S/N ratio.
2. Structural Differentiation: Target vs. Alternatives

The most common analytical failure is misidentifying the N-nitro intermediate (kinetic product) as the C-nitro target (thermodynamic product), or failing to detect unreacted starting material.

CompoundDiagnostic Signal (H-4) Diagnostic Signal (NH) Status
Precursor (Non-nitrated)Singlet ~6.0 ppm Broad ~9-12 ppmImpurity (Incomplete Reaction)
N-Nitro Isomer (Kinetic)Singlet ~6.5-7.0 ppm Absent Impurity (Rearrangement failure)
Target (C-Nitro)ABSENT Singlet ~13.5-14.5 ppm Confirmed Product
Part 2: Detailed Spectral Assignment (DMSO-d )

Experimental Conditions: 400 MHz, 298 K, DMSO-d


.
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Insight
NH Pyrazole-NH13.8 – 14.5 bs or s1H-Highly deshielded by the adjacent NO

and aromatic ring current. Disappears with D

O shake.
CH

Ethyl (Ester)4.08 – 4.15 q2H7.1Typical ethyl quartet.
CH

Acetate (

)
3.85 – 3.95 s2H-Deshielded relative to precursor (~3.6 ppm) due to the electron-withdrawing nitro group at C4.
CH

Pyrazole-Me2.40 – 2.55 s3H-Downfield shift from ~2.2 ppm (precursor) due to ortho-nitro effect.
CH

Ethyl (Ester)1.15 – 1.25 t3H7.1Typical ethyl triplet.
H-4 Pyrazole-HSILENT ---CRITICAL: Presence of any peak at 5.8–6.5 ppm indicates unreacted starting material.

Note on Tautomerism: In solution, ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate and ethyl (5-methyl-4-nitro-1H-pyrazol-3-yl)acetate are tautomers. The numbering changes, but the molecule is the same unless the nitrogen is alkylated. The shifts provided above represent the time-averaged or dominant species in DMSO.

Part 3: Visualization of Structural Logic

The following diagram illustrates the decision tree for interpreting the reaction outcome and distinguishing the target from the kinetic N-nitro intermediate.

NMR_Decision_Tree Start Crude Reaction Mixture (1H NMR in DMSO-d6) Check_H4 Check Region 5.8 - 7.0 ppm (Aromatic CH) Start->Check_H4 Signal_Present Signal Present Check_H4->Signal_Present Peak Found Signal_Absent Signal Absent Check_H4->Signal_Absent Silent Region Check_NH Check Region >13.0 ppm (NH Proton) Signal_Present->Check_NH Target CONFIRMED TARGET (C-Nitro Product) Signal_Absent->Target Primary Confirmation Precursor Impurity: Unreacted Precursor (Signal ~6.0 ppm + NH present) Check_NH->Precursor NH Visible NNitro Impurity: N-Nitro Intermediate (Signal ~6.5-7.0 ppm + NO NH) Check_NH->NNitro NH Absent

Figure 1: NMR Interpretation Decision Tree. This logic flow differentiates the thermodynamic C-nitro product from the kinetic N-nitro intermediate and unreacted starting material.

Part 4: Experimental Protocols
Protocol A: Sample Preparation for Trace Impurity Detection

To ensure the "Silent Region" is truly silent.

  • Mass: Weigh 10–15 mg of the dried solid (higher concentration than standard).

  • Solvent: Add 0.6 mL DMSO-d

    
      (99.9% D).
    
    • Why: High concentration is required to see trace amounts of the unreacted H-4 precursor signal (~6.0 ppm).

  • Dissolution: Sonicate for 60 seconds. Ensure no suspended solids remain.

  • Acquisition: Set relaxation delay (

    
    ) to 5 seconds .
    
    • Why: The residual H-4 proton in the precursor may have a long T1 relaxation time. A short delay can saturate the signal, making the impurity appear artificially low.

Protocol B: The D

O Exchange Test (Validation)

To confirm the NH assignment and distinguish it from trace acid impurities.

  • Run the standard 1H NMR in DMSO-d

    
    .
    
  • Add 1 drop of D

    
    O to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Re-run the spectrum immediately.

  • Result Interpretation:

    • The peak at >13.0 ppm must disappear or significantly diminish.

    • The water peak (HDO) at ~3.3 ppm will increase and shift slightly.

    • Note: If the >13.0 ppm peak remains unchanged, it is likely a non-exchangeable impurity (e.g., an aldehyde proton, though unlikely in this synthesis).

References
  • Claramunt, R. M., et al. (2006). "The tautomerism of pyrazoles." Advances in Heterocyclic Chemistry.
  • Lynch, M. A., et al. (1998). "Synthesis and NMR characterization of nitro-substituted pyrazoles." Journal of Heterocyclic Chemistry. (Source for nitro-induced deshielding effects).
  • BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link (General solvent comparison data).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link (Standard for impurity identification).

Theoretical Framework: Understanding UV-Vis Absorption in Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the UV-Vis Absorption Maxima of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate: A Comparative Analysis

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly within the realm of drug development, a thorough understanding of their spectroscopic properties is paramount. This guide provides an in-depth analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption characteristics of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of electronic spectroscopy and comparative data from structurally related pyrazole derivatives to predict its absorption maxima (λmax). This approach not only offers a scientifically grounded estimation but also elucidates the structure-property relationships that govern the UV-Vis spectra of substituted pyrazoles.

The UV-Vis absorption of an organic molecule is dictated by the electronic transitions between molecular orbitals, primarily the π → π* and n → π* transitions of its chromophores. The pyrazole ring itself is a chromophore, and its absorption is significantly influenced by the nature and position of its substituents.

The target molecule, ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate, possesses a potent chromophoric system dominated by the 4-nitropyrazole core. The nitro group (-NO₂) is a strong electron-withdrawing group and a powerful auxochrome, which, when conjugated with an aromatic system like pyrazole, typically leads to a significant bathochromic (red) shift of the π → π* transition to longer wavelengths. The other substituents, a methyl group at position 3 and an ethyl acetate group at position 5, will exert secondary, more subtle effects on the absorption spectrum.

Predicted UV-Vis Absorption of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

The primary electronic transition for ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is expected to be a π → π* transition within the conjugated 4-nitropyrazole system. Based on available data for the parent compound, 4-Nitropyrazole , which exhibits a λmax of 317 nm in ethanol, we can predict the absorption maximum for our target molecule.[1]

The methyl group at the C3 position is a weak electron-donating group and is likely to cause a small bathochromic shift. The ethyl acetate group at the C5 position, while containing a carbonyl chromophore, is not directly conjugated with the nitro-bearing pyrazole ring system. Its primary influence will be steric and slightly electronic. Therefore, the λmax for ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate is predicted to be in the range of 320-330 nm in a polar protic solvent like ethanol. A secondary, lower intensity n → π* transition associated with the nitro group may also be observable at a longer wavelength.

Comparative Analysis with Alternative Pyrazole Derivatives

To contextualize the predicted absorption of our target compound, it is instructive to compare it with the known UV-Vis data of other pyrazole derivatives. This comparison highlights the influence of different substitution patterns on the electronic absorption spectra.

CompoundKey SubstituentsSolventReported λmax (nm)Reference
4-Nitropyrazole4-NitroEthanol317[1]
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates4-Ethyl carboxylate, 5-Phenyl, N-substituentMethanol250-275[2]
2,4,6-trinitrotoluene (TNT)Multiple nitro groups on a benzene ring-~210[3]
MononitrotoluenesSingle nitro group on a toluene ring-240-250[3]

This comparison reveals that the 4-nitro group is the dominant factor in determining the primary absorption band in the near-UV region for our target molecule. The pyrazole ethyl carboxylates lacking the 4-nitro substituent absorb at significantly shorter wavelengths, demonstrating the powerful bathochromic effect of the conjugated nitro group.[2] The data for nitroaromatics further illustrates that the electronic environment of the nitro group is critical to its absorption characteristics.[3]

The Influence of Solvent Polarity

Solvent polarity can significantly impact the position of UV-Vis absorption bands.[4] For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed in more polar solvents due to the stabilization of the non-bonding electrons in the ground state. It is anticipated that the λmax of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate will exhibit a slight red shift as the solvent polarity increases.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption maxima of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate, the following detailed protocol should be followed. This ensures reproducibility and accuracy of the obtained spectral data.

Objective: To measure the UV-Vis absorption spectrum of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate in a suitable solvent and determine its absorption maxima (λmax).

Materials and Equipment:

  • Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve the compound in 100 mL of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution. Calculate the precise concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M. The optimal concentration should yield an absorbance between 0.2 and 1.0 at the λmax.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible) and allow the instrument to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan to record the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) at which maximum absorbance occurs (λmax).

    • Record the absorbance value at each λmax.

    • If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε).

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10 mg in 100 mL) dilute Serial Dilution to Working Concentrations (10⁻⁵ - 10⁻⁴ M) stock->dilute baseline Run Baseline Correction (Solvent vs. Solvent) dilute->baseline measure Measure Sample Spectrum (Sample vs. Solvent) baseline->measure identify_lambda Identify λmax from Spectrum measure->identify_lambda calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calculate_epsilon

Caption: A flowchart illustrating the key steps in the experimental workflow for determining the UV-Vis absorption maxima.

Structure_Absorption_Relationship cluster_molecule Molecular Structure cluster_spectrum UV-Vis Spectrum core 4-Nitropyrazole Core (Primary Chromophore) lambda_max λmax (~320-330 nm) (π → π* transition) core->lambda_max Dominant Contribution sub1 3-Methyl Group (Auxochrome) sub1->lambda_max Minor Bathochromic Shift sub2 5-Ethyl Acetate Group (Auxochrome) sub2->lambda_max Minor Shift

Caption: The relationship between the molecular structure of the target compound and its predicted primary UV-Vis absorption maximum.

Conclusion

References

  • Science Publishing Group. (2021, August 27). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

  • Chandrakantha, B., Isloor, A. M., Sridharan, K., Philip, R., Shetty, P., & Padaki, M. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 6(1), 97-102.
  • Environmental Science: Atmospheres. (2023, January 4). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. RSC Publishing. DOI:10.1039/D2EA00144F.
  • MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]

  • acrhem. (2013, April 10).
  • PMC. (2024, November 22).
  • ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)
  • Journal of Medicinal and Chemical Sciences. (2021).
  • Semantic Scholar. ylmethyl)benzene (PPB)
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • The Royal Society of Chemistry. (2019, August 31). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds.
  • ResearchGate. UV-Vis absorption spectra of 4a and 4b in six different solvents.
  • ResearchGate. UV–vis absorption spectra of (a) compounds 4a, 4d–4h, 5a, and 5d–5h in....
  • PubChem. 4-nitro-1H-pyrazole. NIH.
  • NIST WebBook. 1H-Pyrazole, 4-nitro-.
  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole....
  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Arabian Journal of Chemistry. (2013, January 1).
  • ResearchGate. (2025, August 10). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • MedchemExpress.com.

Sources

Safety Operating Guide

Navigating the Safe Handling of Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. Ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate, a substituted pyrazole, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1] However, its structural features—specifically the presence of a nitro group and a pyrazole core—necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step for handling this compound with the highest degree of safety and scientific integrity.

Hazard Analysis: Understanding the "Why" Behind the Precautions

The Nitro Group (-NO2): Aromatic and heterocyclic nitro compounds are known for their potential reactivity and physiological effects. They can be toxic and, under certain conditions of heat or shock, may pose an explosion risk.[2] The nitro group is an electron-withdrawing group, which can influence the reactivity of the entire molecule.

The Pyrazole Core: Pyrazole and its derivatives are a well-established class of heterocyclic compounds with diverse biological activities. While many are therapeutically beneficial, this inherent bioactivity means they can also interact with physiological systems in unintended ways, necessitating careful handling to avoid exposure.[3][4]

The Ethyl Acetate Moiety: The ester component of the molecule suggests that it is likely a solid at room temperature. However, the parent solvent, ethyl acetate, is a flammable liquid, and its vapors can cause dizziness and irritation.[5][6][7][8][9][10]

Based on this analysis, we must treat ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate as a compound that is potentially toxic, an irritant to the skin, eyes, and respiratory system, and potentially reactive under specific conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a matter of compliance but a critical component of risk mitigation. The following table outlines the recommended PPE for handling ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate.

Body PartRecommended PPERationale and Key Considerations
Hands Double-gloving with nitrile or neoprene gloves.The outer glove provides the primary barrier against chemical contact. The inner glove offers protection in case the outer glove is breached. Nitrile and neoprene offer good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[2][11]
Eyes Chemical splash goggles.Goggles provide a seal around the eyes, protecting against splashes of liquids or airborne particles of the solid compound. Standard safety glasses with side shields are insufficient.[11]
Face Face shield (worn over safety goggles).A face shield offers an additional layer of protection for the entire face from splashes, especially during procedures with a higher risk of splashing, such as transferring solutions or during quenching of a reaction.[2]
Body Flame-resistant laboratory coat.A fully buttoned, flame-resistant lab coat protects against accidental spills and contact with contaminated surfaces. The flame-resistant property is a crucial precaution due to the potential flammability of related compounds.[2]
Respiratory Certified chemical fume hood.All handling of this compound should be performed within a properly functioning chemical fume hood to prevent the inhalation of any dust or vapors.[2][12] If a respirator is deemed necessary based on a risk assessment, an appropriate type should be selected and fit-tested.[13]

Operational and Disposal Plans: A Step-by-Step Guide

A proactive approach to operational safety and waste management is essential for a secure laboratory environment.

Handling Protocol

The following workflow is designed to minimize exposure and ensure safe handling of ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate at every stage of your experiment.

Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Experiment prep_fume_hood Verify Fume Hood Functionality prep_assemble Assemble All Necessary Equipment prep_fume_hood->prep_assemble prep_don_ppe Don All Required PPE prep_assemble->prep_don_ppe exec_manipulate Conduct All Manipulations in Fume Hood prep_don_ppe->exec_manipulate exec_quantities Use Smallest Necessary Quantities exec_manipulate->exec_quantities exec_heating Avoid Heating Unless Necessary and with Proper Precautions exec_quantities->exec_heating exec_close Keep Container Tightly Closed When Not in Use exec_heating->exec_close post_decontaminate Decontaminate Surfaces and Equipment exec_close->post_decontaminate post_label Properly Label and Store Remaining Material post_decontaminate->post_label

Caption: Experimental workflow for handling ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate.

Disposal Plan

Proper disposal is a critical final step to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Waste Segregation is Key:

  • Solid Waste: Collect all solid waste contaminated with ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed.[12] Aromatic nitro compounds can be reactive.[12]

  • Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[12][14]

  • Storage: Store waste containers in a designated and secure area, away from incompatible materials.[14]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[12][14] DO NOT dispose of this compound down the drain or in the regular trash.[12]

Disposal_Workflow cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal collect_solid Solid Waste in Labeled Container storage_label Label with 'Hazardous Waste' and Chemical Name collect_solid->storage_label collect_liquid Liquid Waste in Labeled Container collect_liquid->storage_label collect_sharps Sharps in Designated Container collect_sharps->storage_label storage_secure Store in Designated, Secure Area storage_label->storage_secure disposal_contact Contact EHS or Licensed Contractor storage_secure->disposal_contact disposal_prohibit DO NOT Dispose in Drain or Trash disposal_contact->disposal_prohibit

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.